molecular formula C15H15N3O3 B5710590 N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

Cat. No. B5710590
M. Wt: 285.30 g/mol
InChI Key: XNTRXTZOHVNRBN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, commonly known as DMNBA, is a chemical compound that has gained significant attention in the field of scientific research. DMNBA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 277.3 g/mol.

Mechanism of Action

The mechanism of action of DMNBA involves the inhibition of tubulin polymerization, which is an essential process for cell division. DMNBA binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and thereby disrupting the normal cell division process. This ultimately leads to apoptosis or programmed cell death of the cancer cells.
Biochemical and Physiological Effects
DMNBA has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, inhibition of angiogenesis, and activation of caspase-dependent apoptosis. Additionally, DMNBA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMNBA for lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of new chemotherapeutic agents. However, one of the major limitations of DMNBA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of DMNBA. One potential direction is the development of new drug delivery methods to improve its solubility and bioavailability. Additionally, further research is needed to explore the potential applications of DMNBA in other areas of scientific research such as neurodegenerative diseases and inflammation. Finally, the development of new derivatives of DMNBA with improved pharmacological properties could lead to the discovery of new chemotherapeutic agents with enhanced efficacy and reduced toxicity.

Synthesis Methods

DMNBA can be synthesized through a multistep reaction involving the condensation of 4-dimethylaminobenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or acetone.

Scientific Research Applications

DMNBA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of cancer. DMNBA has been shown to have potent cytotoxic effects on cancer cells, making it a promising candidate for the development of new chemotherapeutic agents.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-17(2)13-8-6-12(7-9-13)16-15(19)11-4-3-5-14(10-11)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTRXTZOHVNRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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